1,2-Bis[(2,4-dinitrophenyl)sulfanyl]-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis[(2,4-dinitrophenyl)sulfanyl]-4-methylbenzene is a complex organic compound characterized by its unique structure, which includes two benzene rings, four nitro groups, and two sulfanyl groups attached to a central methylbenzene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis[(2,4-dinitrophenyl)sulfanyl]-4-methylbenzene typically involves the reaction of 2,4-dinitrophenylsulfanyl chloride with 4-methylbenzene-1,2-dithiol under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or chloroform. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1,2-Bis[(2,4-dinitrophenyl)sulfanyl]-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1,2-Bis[(2,4-dinitrophenyl)sulfanyl]-4-methylbenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 1,2-Bis[(2,4-dinitrophenyl)sulfanyl]-4-methylbenzene involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The sulfanyl groups can form covalent bonds with thiol-containing proteins, affecting their function. These interactions can disrupt cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(2,4-dinitrophenyl)hydrazine: Similar structure but contains a hydrazine group instead of sulfanyl groups.
2,4-Dinitrophenylsulfanylbenzene: Contains a single benzene ring with a sulfanyl and nitro group.
2,4-Dinitrophenylsulfone: Contains a sulfone group instead of sulfanyl groups
Uniqueness
1,2-Bis[(2,4-dinitrophenyl)sulfanyl]-4-methylbenzene is unique due to its combination of two sulfanyl groups and four nitro groups attached to a central methylbenzene core.
Properties
CAS No. |
92415-09-3 |
---|---|
Molecular Formula |
C19H12N4O8S2 |
Molecular Weight |
488.5 g/mol |
IUPAC Name |
1,2-bis[(2,4-dinitrophenyl)sulfanyl]-4-methylbenzene |
InChI |
InChI=1S/C19H12N4O8S2/c1-11-2-5-18(32-16-6-3-12(20(24)25)9-14(16)22(28)29)19(8-11)33-17-7-4-13(21(26)27)10-15(17)23(30)31/h2-10H,1H3 |
InChI Key |
CDYVGSAPTNCYFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])SC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.